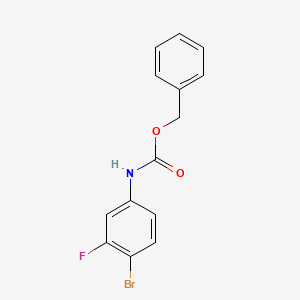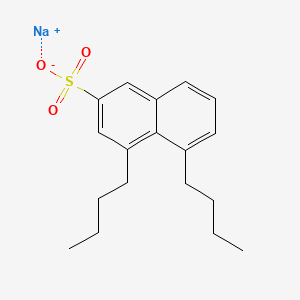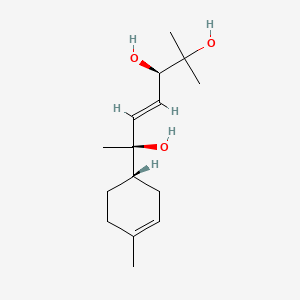
(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid” is a chemical compound with the molecular formula C18H17FO4 and a molecular weight of 316.32 . It is available for purchase in a neat format .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H17FO4 . The compound contains fluorophenyl and hydroxyphenyl groups, which are likely to influence its chemical properties and reactivity.Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Base-Catalyzed Reactions
- Baťová et al. (2014) explored the base-catalyzed rearrangement and hydrolysis of Ezetimibe, producing (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide as a primary product. This study provides insights into the complex kinetics and mechanism of these reactions, which is significant for understanding and optimizing pharmaceutical processes involving similar compounds (Baťová et al., 2014).
Synthesis and Characterization
- Chen Xin-zhi (2007) reported on the synthesis process for creating 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in producing Nebivolol, an antihypertensive agent. The study detailed a six-step process with an overall yield of 27%, highlighting the synthesis's potential for industrial application (Chen Xin-zhi, 2007).
Development of New Antihypertensive Agents
- Yang Ning (2007) focused on synthesizing 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol. This research is essential for the development of new antihypertensive agents, demonstrating a high overall yield of 78% and contributing to pharmaceutical chemistry (Yang Ning, 2007).
Application in Corrosion Inhibition
- Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, to study the corrosion mitigation of mild steel in sulphuric acid solution. This research demonstrates the potential of pyran derivatives as effective corrosion inhibitors, with high inhibition efficiencies noted in their study (Saranya et al., 2020).
Crystal Structure and Molecular Conformation Studies
- Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, providing valuable insights into the molecular structure and stability of related compounds (Mohandas et al., 2019).
Propiedades
Número CAS |
1618657-31-0 |
|---|---|
Nombre del producto |
(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid |
Fórmula molecular |
C18H17FO4 |
Peso molecular |
316.328 |
Nombre IUPAC |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1 |
Clave InChI |
XXZJUZXKBFUPQH-IKGGRYGDSA-N |
SMILES |
C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)
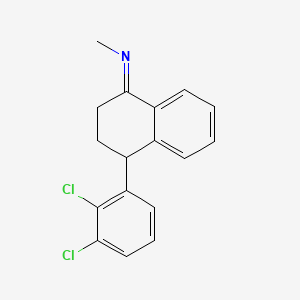
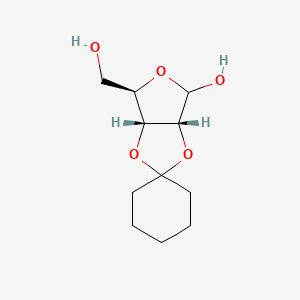
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
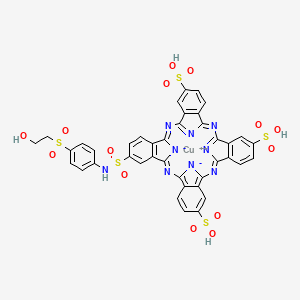
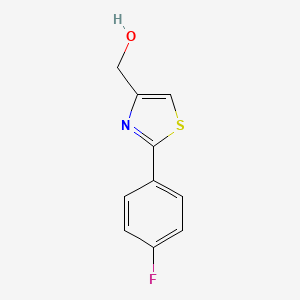
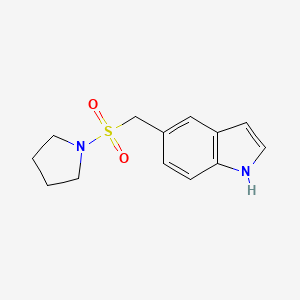
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
